(2'-Amino[1,1'-biphenyl]-3-yl)methanol
Overview
Description
(2’-Amino[1,1’-biphenyl]-3-yl)methanol is an organic compound that features both an amino group and a hydroxyl group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2’-Amino[1,1’-biphenyl]-3-yl)methanol typically involves the reduction of a nitro precursor. One common method is the hydrogenation of 2-nitrobiphenyl in the presence of a catalyst such as palladium on carbon. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to yield the desired amino compound .
Industrial Production Methods
Industrial production of (2’-Amino[1,1’-biphenyl]-3-yl)methanol follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors allows for the safe and efficient reduction of the nitro precursor to the amino compound .
Chemical Reactions Analysis
Types of Reactions
(2’-Amino[1,1’-biphenyl]-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be further reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, replacing other functional groups on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of biphenyl ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or sulfonated biphenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2’-Amino[1,1’-biphenyl]-3-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of various derivatives that can be used in organic synthesis .
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with proteins and nucleic acids .
Medicine
In medicine, derivatives of (2’-Amino[1,1’-biphenyl]-3-yl)methanol are explored for their potential therapeutic properties. These derivatives may act as enzyme inhibitors or receptor modulators .
Industry
In the industrial sector, this compound is used in the production of polymers and resins. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-performance materials .
Mechanism of Action
The mechanism of action of (2’-Amino[1,1’-biphenyl]-3-yl)methanol involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The amino group can form hydrogen bonds with acidic residues in proteins, while the hydroxyl group can interact with polar regions of biomolecules . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminobiphenyl: Lacks the hydroxyl group, making it less versatile in hydrogen bonding interactions.
4-Aminobiphenyl: Similar structure but with the amino group in a different position, affecting its reactivity and interactions.
Biphenyl-2-ylamine: Another similar compound with different substitution patterns on the biphenyl ring.
Uniqueness
(2’-Amino[1,1’-biphenyl]-3-yl)methanol is unique due to the presence of both an amino and a hydroxyl group on the biphenyl structure. This dual functionality allows for a wider range of chemical reactions and interactions compared to its analogs .
Properties
IUPAC Name |
[3-(2-aminophenyl)phenyl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c14-13-7-2-1-6-12(13)11-5-3-4-10(8-11)9-15/h1-8,15H,9,14H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHYYMRSEBXLQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC(=C2)CO)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90362664 | |
Record name | (2'-Amino[1,1'-biphenyl]-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90362664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893739-15-6 | |
Record name | (2'-Amino[1,1'-biphenyl]-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90362664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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